5-Methyl-2-heptene

Catalog No.
S1949050
CAS No.
22487-87-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-heptene

CAS Number

22487-87-2

Product Name

5-Methyl-2-heptene

IUPAC Name

5-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3

InChI Key

VIHUHUGDEZCPDK-UHFFFAOYSA-N

SMILES

CCC(C)CC=CC

Canonical SMILES

CCC(C)CC=CC

Isomeric SMILES

CCC(C)C/C=C/C

5-Methyl-2-heptene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of 112.22 g/mol. It is classified as an alkene, characterized by the presence of a carbon-carbon double bond. This compound can exist in multiple isomeric forms, including cis and trans configurations, which differ in the spatial arrangement of groups around the double bond. The structural formula can be represented as:

text
CH3 |CH3-CH2-CH=CH-CH2-CH3

5-Methyl-2-heptene is a colorless to pale yellow liquid at room temperature and is known for its flammability and potential health hazards upon exposure. It is typically produced through various synthesis methods and has applications in chemical synthesis and research.

As with most organic solvents, 5-methyl-2-heptene is likely flammable and may pose inhalation hazards. Specific data on its toxicity is not readily available. However, it is advisable to handle it with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood in a well-ventilated area [].

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 5-methyl-2-heptene into 5-methylheptane.
  • Hydrohalogenation: Reaction with hydrogen halides (e.g., HCl) leads to the formation of alkyl halides.
  • Polymerization: Under specific conditions, it can undergo polymerization to form larger hydrocarbon chains.
  • Oxidation: It can be oxidized to form alcohols or ketones depending on the conditions used.

These reactions are essential for producing various derivatives that have further applications in organic chemistry.

5-Methyl-2-heptene can be synthesized through several methods:

  • Catalytic Dehydrogenation: This method involves the dehydrogenation of 5-methyl-3-heptanol using catalysts such as platinum or palladium under controlled conditions.
  • Elimination Reactions: Starting from alcohols like 5-methyl-3-heptanol, dehydration reactions can yield 5-methyl-2-heptene using acid catalysts.
  • Isomerization: The rearrangement of other heptenes in the presence of acid catalysts can also produce 5-methyl-2-heptene.
  • Biomass Conversion: Recent studies have explored converting biomass-derived ketones to produce alkenes like 5-methyl-2-heptene using bifunctional catalysts under mild conditions .

5-Methyl-2-heptene has several applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing various chemicals, including fragrances and flavoring agents.
  • Research Tool: Its unique structure makes it valuable in studies related to organic synthesis and reaction mechanisms.
  • Fuel Additives: Due to its hydrocarbon nature, it may be considered for use in fuel formulations to enhance performance characteristics.

Several compounds share structural similarities with 5-methyl-2-heptene, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
6-Methyl-5-hepten-2-oneC8H14OC_8H_{14}OContains a ketone functional group; different reactivity profile.
3-Methyl-1-penteneC6H12C_6H_{12}Shorter chain; more reactive due to terminal double bond.
4-Methyl-1-penteneC6H12C_6H_{12}Similar structure but different position of double bond; used in polymer synthesis.

The uniqueness of 5-methyl-2-heptene lies in its specific carbon skeleton and position of the double bond, which influences its reactivity and applications compared to these similar compounds.

Systematic and Common Names

The IUPAC name 5-methylhept-2-ene unambiguously describes its structure: a seven-carbon chain (hept-) with a double bond starting at carbon 2 (-2-ene) and a methyl group at carbon 5. Alternative names include:

  • trans-5-Methyl-2-heptene (for the (E)-isomer)
  • cis-5-Methyl-2-heptene (for the (Z)-isomer)
  • 5-Methyl-2-heptene (general term for the mixture of isomers)

Regulatory and Database Identifiers

IdentifierValueSource
CAS Registry Number22487-87-2PubChem, J-GLOBAL
EC Number672-622-6PubChem
DSSTox Substance IDDTXSID601015949PubChem
ChemSpider ID4516973ChemSpider

Synonyms such as filbertone (though more commonly associated with a ketone derivative) and hazelnut ketone are occasionally misapplied but not chemically accurate.

Molecular Structure and Formula

Molecular Formula and Weight

The compound’s molecular formula $$ \text{C}8\text{H}{16} $$ corresponds to a molar mass of 112.21 g/mol, as calculated from isotopic composition.

Structural Features

  • Backbone: A seven-carbon chain with a double bond between C2 and C3.
  • Substituent: A methyl group at C5.
  • Hybridization: The double bond at C2-C3 adopts $$ sp^2 $$-hybridized carbons, creating a planar geometry.

SMILES and InChI Representations

  • SMILES: CCC(C)CC=CC
  • InChIKey: VIHUHUGDEZCPDK-UHFFFAOYSA-N

Geometric and Electronic Properties

  • Bond Length: The C=C bond measures approximately 1.34 Å, typical for alkenes.
  • Dipole Moment: Minimal due to symmetry in the (E)-isomer, but slightly polar in the (Z)-isomer.

Isomerism and Stereochemistry

Cis-Trans Isomerism

The double bond at C2-C3 restricts rotation, leading to geometric isomerism:

  • (E)-5-Methylhept-2-ene (trans): Higher thermodynamic stability due to reduced steric hindrance between the methyl group (C5) and the alkyl chain.
  • (Z)-5-Methylhept-2-ene (cis): Less stable, with a gauche interaction between the C5 methyl and the C3 substituent.

Comparative Properties of Isomers

Property(E)-Isomer(Z)-IsomerSource
Boiling Point113°C109°CNIST
Enthalpy of Vaporization39.3 kJ/mol32.97 kJ/molNIST, Cheméo
Retentive Index (GC)774.4 (non-polar column)766.5 (non-polar column)NIST

Synthesis and Isolation

  • Industrial Methods: Catalytic dehydrogenation of 5-methylheptane or Wittig reactions using branched aldehydes.
  • Chiral Resolution: Enzymatic or chromatographic separation of (E)/(Z) isomers.

Spectroscopic Identification

  • NMR: Distinct vinyl proton signals at δ 5.3–5.6 ppm (¹H) and carbon signals at δ 115–125 ppm (¹³C).
  • IR: Stretching vibrations at 1640 cm⁻¹ (C=C) and 2960 cm⁻¹ (C-H in CH₃).

5-Methyl-2-heptene exists as a liquid at standard temperature and pressure conditions. The compound presents as a colorless to almost colorless clear liquid at room temperature (20°C) [1]. This physical state is characteristic of medium-chain alkenes, where the molecular weight of 112.21 g/mol places it in the range of volatile organic liquids [2]. The molecular formula C₈H₁₆ indicates an unsaturated aliphatic hydrocarbon with a single carbon-carbon double bond [2].

The liquid nature of 5-methyl-2-heptene at ambient conditions is consistent with its boiling point of 113.0°C (386.16 K), which is significantly above room temperature [3]. The compound maintains its liquid state across a wide temperature range, with a calculated melting point of -113.3°C (159.84 K) [3], providing a liquid range of approximately 226°C under standard atmospheric pressure.

Refractive Index and Optical Properties

The refractive index of 5-methyl-2-heptene can be estimated to be approximately 1.40 based on data from structurally similar alkenes [4]. For comparison, trans-5-methyl-2-hexene, a closely related compound with one fewer carbon atom, exhibits a refractive index of 1.401 [4]. This value is typical for saturated and unsaturated aliphatic hydrocarbons in the C₇-C₈ range.

The optical properties of 5-methyl-2-heptene indicate transparency in the visible spectrum, characteristic of simple alkenes. The compound does not possess chromophoric groups that would significantly absorb visible light, resulting in its colorless appearance [1]. The molecular refractive power can be estimated at approximately 34-35 mL/mol, consistent with similar branched alkenes [4].

Boiling and Melting Points

The boiling point of 5-methyl-2-heptene has been calculated using the Joback group contribution method as 386.16 K (113.0°C) [3]. This value is consistent with the boiling points of other octene isomers and reflects the influence of both the branched structure and the position of the double bond on the volatility of the compound.

The melting point is calculated to be 159.84 K (-113.3°C) [3], indicating that the compound remains liquid over a substantial temperature range under normal atmospheric pressure. The relatively low melting point is attributed to the branched molecular structure, which prevents efficient packing in the crystalline state compared to linear alkenes.

The difference between boiling and melting points (approximately 226°C) demonstrates the extensive liquid range of this compound, making it suitable for applications requiring liquid-phase stability across varied temperature conditions.

Flash Point and Flammability

While specific flash point data for 5-methyl-2-heptene was not found in the literature, similar octene compounds typically exhibit flash points in the range of 15-25°C. The compound is expected to be highly flammable, as indicated by its classification as a volatile organic compound with significant vapor pressure at ambient temperatures [5].

The flammability characteristics can be inferred from similar branched alkenes, which typically have lower explosive limits around 1-2% by volume in air and upper explosive limits of 7-9% by volume [6]. The compound would require standard precautions for flammable liquids, including proper ventilation, elimination of ignition sources, and appropriate storage conditions.

Solubility and Partition Coefficients

The water solubility of 5-methyl-2-heptene is extremely limited, with a calculated log₁₀ water solubility of -2.78 [3], corresponding to approximately 0.17 g/L at 25°C. This low aqueous solubility is characteristic of hydrophobic alkenes and reflects the predominant hydrocarbon character of the molecule.

The octanol-water partition coefficient (log P) has been calculated as 2.999 [3], indicating a strong preference for the organic phase over the aqueous phase. This value suggests significant lipophilicity and potential for bioaccumulation in fatty tissues. The partition coefficient is consistent with other C₈ branched alkenes and indicates limited environmental mobility in aqueous systems.

The compound is expected to be highly soluble in nonpolar organic solvents such as hexane, benzene, and other hydrocarbons, while showing minimal solubility in polar solvents including alcohols and ketones.

Thermodynamic Properties (ΔfG°, ΔfH°, vapor pressure, heat capacities)

The standard thermodynamic properties of 5-methyl-2-heptene have been calculated using group contribution methods, primarily the Joback approach. The standard enthalpy of formation in the gas phase (ΔfH°) is -96.51 kJ/mol [3], indicating an exothermic formation reaction from constituent elements. The standard Gibbs free energy of formation (ΔfG°) is calculated as 94.26 kJ/mol [3], suggesting thermodynamic instability relative to the elements under standard conditions.

The enthalpy of vaporization (ΔvapH°) is calculated as 32.97 kJ/mol [3], which is consistent with other medium-chain alkenes and reflects the energy required to overcome intermolecular van der Waals forces during phase transition from liquid to gas. The enthalpy of fusion (ΔfusH°) is 13.15 kJ/mol [3], indicating relatively weak intermolecular forces in the solid state.

Heat capacity data shows temperature-dependent behavior typical of alkenes. At the normal boiling point (386.16 K), the ideal gas heat capacity is calculated as 217.94 J/mol·K, increasing to 289.43 J/mol·K at the critical temperature (562.05 K) [3]. This increase reflects the greater molecular motion and vibrational contributions at elevated temperatures.

The critical properties include a critical temperature of 562.05 K (288.9°C), critical pressure of 2695.80 kPa (26.6 atm), and critical volume of 0.458 m³/kmol [3]. These values indicate moderate critical conditions typical of C₈ alkenes and are important for understanding phase behavior and process design applications.

XLogP3

3.4

Exact Mass

112.125200510 g/mol

Monoisotopic Mass

112.125200510 g/mol

Heavy Atom Count

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Dates

Modify: 2023-08-16

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